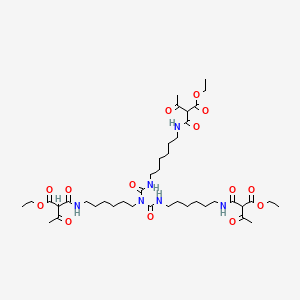
Diethyl 2,24-diacetyl-13-(6-((2-(ethoxycarbonyl)-1,3-dioxobutyl)amino)hexyl)-3,12,14,23-tetraoxo-4,11,13,15,22-pentaazapentacosanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2,24-diacetyl-13-(6-((2-(ethoxycarbonyl)-1,3-dioxobutyl)amino)hexyl)-3,12,14,23-tetraoxo-4,11,13,15,22-pentaazapentacosanedioate is a complex organic compound with a unique structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2,24-diacetyl-13-(6-((2-(ethoxycarbonyl)-1,3-dioxobutyl)amino)hexyl)-3,12,14,23-tetraoxo-4,11,13,15,22-pentaazapentacosanedioate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common reagents used in the synthesis include ethyl acetate, acetic anhydride, and various amines. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. This allows for the efficient production of the compound in large quantities while maintaining high purity and yield. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2,24-diacetyl-13-(6-((2-(ethoxycarbonyl)-1,3-dioxobutyl)amino)hexyl)-3,12,14,23-tetraoxo-4,11,13,15,22-pentaazapentacosanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The ester and amide groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols. Substitution reactions can result in the formation of new ester or amide derivatives.
Scientific Research Applications
Diethyl 2,24-diacetyl-13-(6-((2-(ethoxycarbonyl)-1,3-dioxobutyl)amino)hexyl)-3,12,14,23-tetraoxo-4,11,13,15,22-pentaazapentacosanedioate has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.
Mechanism of Action
The mechanism of action of Diethyl 2,24-diacetyl-13-(6-((2-(ethoxycarbonyl)-1,3-dioxobutyl)amino)hexyl)-3,12,14,23-tetraoxo-4,11,13,15,22-pentaazapentacosanedioate involves its interaction with specific molecular targets and pathways. The compound’s multiple functional groups allow it to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes and physiological responses, depending on the specific target and context.
Comparison with Similar Compounds
Diethyl 2,24-diacetyl-13-(6-((2-(ethoxycarbonyl)-1,3-dioxobutyl)amino)hexyl)-3,12,14,23-tetraoxo-4,11,13,15,22-pentaazapentacosanedioate can be compared with other similar compounds, such as:
Properties
CAS No. |
64762-96-5 |
|---|---|
Molecular Formula |
C41H68N6O14 |
Molecular Weight |
869.0 g/mol |
IUPAC Name |
ethyl 2-[6-[[6-[(2-ethoxycarbonyl-3-oxobutanoyl)amino]hexyl-[6-[(2-ethoxycarbonyl-3-oxobutanoyl)amino]hexylcarbamoyl]carbamoyl]amino]hexylcarbamoyl]-3-oxobutanoate |
InChI |
InChI=1S/C41H68N6O14/c1-7-59-37(54)31(28(4)48)34(51)42-22-16-10-12-19-25-45-40(57)47(27-21-15-14-18-24-44-36(53)33(30(6)50)39(56)61-9-3)41(58)46-26-20-13-11-17-23-43-35(52)32(29(5)49)38(55)60-8-2/h31-33H,7-27H2,1-6H3,(H,42,51)(H,43,52)(H,44,53)(H,45,57)(H,46,58) |
InChI Key |
QBVHDXKWFUUQRE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(=O)C)C(=O)NCCCCCCNC(=O)N(CCCCCCNC(=O)C(C(=O)C)C(=O)OCC)C(=O)NCCCCCCNC(=O)C(C(=O)C)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















